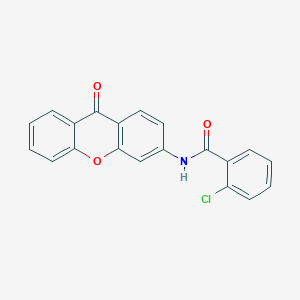

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Description

2-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative featuring a xanthenone core substituted with a chlorine atom at position 2 of the benzamide moiety.

The compound’s structure is amenable to crystallographic analysis, as inferred from the use of SHELX software (widely employed for small-molecule refinement) and ORTEP-3 for graphical representation of crystal structures in related studies . Its chlorine substituent may participate in halogen bonding, a feature observed in structurally similar benzamides .

Properties

IUPAC Name |

2-chloro-N-(9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZZPXOPDKNQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 9H-xanthen-9-one.

Formation of Benzamide: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 9H-xanthen-9-one in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The xanthone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Hydrolysis: Strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water.

Major Products Formed

Substitution: Substituted derivatives with different functional groups.

Oxidation: Oxidized xanthone derivatives.

Reduction: Reduced xanthone derivatives.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

Antioxidant Activity: Xanthone derivatives, including this compound, have shown potential as antioxidants, protecting cells from oxidative stress.

Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which could be useful in drug development.

Medicine

Anticancer Activity: Some studies have suggested that xanthone derivatives may exhibit anticancer properties, making them potential candidates for cancer therapy.

Anti-inflammatory Activity: It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Industry

Dye and Pigment Production: The compound’s chromophore properties make it suitable for use in the production of dyes and pigments.

Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

For example, its antioxidant activity may involve the scavenging of free radicals and the activation of antioxidant defense mechanisms . Its potential anticancer activity could be related to the inhibition of key enzymes involved in cell division and growth .

Comparison with Similar Compounds

2-Bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

2-Chloro-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzamide

- Structural Difference : Thioxanthene core (sulfur replaces oxygen in the xanthene ring) with a methyl group at position 5.

- The methyl group introduces steric hindrance, affecting binding to biological targets .

- Synthetic Relevance : Thioxanthene derivatives are explored for pesticidal applications, suggesting similar utility for the target compound .

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide

- Structural Difference: Methoxy group at position 3 of the benzamide and chlorine on the xanthenone ring.

- Impact: The electron-donating methoxy group increases solubility in polar solvents, while the chlorine on xanthenone may influence electronic transitions and fluorescence properties .

Table 1: Key Properties of Xanthene/Thioxanthene Analogues

*Estimated based on similar structures.

Substituted Benzamides with Varied Pharmacophores

2-Chloro-N-(2,3-dimethylphenyl)benzamide

- Structural Difference: Lacks the xanthenone core; features a dimethylphenyl group.

- Impact : The absence of the tricyclic system reduces rigidity, but the dimethyl groups enhance lipophilicity. Crystal structure analysis reveals antiparallel N–H and C=O bonds, facilitating intermolecular hydrogen bonding .

- Research Insight: Such compounds exhibit pesticidal activity, suggesting that the xanthenone derivative may share similar bioactivity .

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Structural Difference: Nitrothiazole ring replaces xanthenone.

- Impact : The nitro group confers strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. This compound is used as a pharmaceutical intermediate, highlighting the versatility of chlorinated benzamides .

Substituent Effects on Physicochemical Properties

Biological Activity

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound derived from the xanthone family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a xanthone core with a benzamide group and a chlorine substituent , which contributes to its unique chemical properties. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 288.71 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The primary target of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is topoisomerase II , an essential enzyme involved in DNA replication and transcription. The compound interacts with topoisomerase II through hydrogen bonds and π-stacking interactions, leading to the inhibition of cell proliferation and survival by disrupting DNA processes.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- DNA Replication : Inhibition of topoisomerase II prevents proper DNA replication.

- Transcription : Disruption of RNA synthesis due to interference with DNA structure.

Anticancer Properties

Research indicates that xanthone derivatives, including 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit significant anticancer activity against various cancer cell lines. Notable findings include:

- Cell Line Studies : The compound has shown cytotoxic effects against human leukemia (CCRF-CEM), breast (MCF-7), and lung cancer cell lines (A549) with varying degrees of potency .

Mechanism of Anticancer Activity

The anticancer activity is attributed to the compound's ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell cycle progression.

- Disrupt mitochondrial function leading to cell death.

Case Studies

- In Vitro Studies : A study evaluated the effects of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells.

- Animal Models : In vivo studies are needed to further validate the efficacy and safety profile of this compound in therapeutic settings.

Comparison with Similar Compounds

Comparative analysis with other xanthone derivatives highlights the unique reactivity and biological activity imparted by the chlorine substituent:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide | Bromine substitution | Antimicrobial activity |

| 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide | Fluorine enhances lipophilicity | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.